What are the chemical properties of Ethyl oxazole-4-carboxylate?
What are the chemical properties of Ethyl oxazole-4-carboxylate?
An In-depth Technical Guide to Ethyl Oxazole-4-carboxylate
Introduction
Ethyl oxazole-4-carboxylate (CAS No. 23012-14-8) is a heterocyclic organic compound featuring a five-membered oxazole (B20620) ring with an ethyl ester functional group at the 4-position.[1] Its unique structure makes it a highly versatile building block in organic synthesis and medicinal chemistry.[1][2] Oxazole derivatives are core structures in numerous pharmaceuticals and biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[3][4] This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl oxazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Ethyl oxazole-4-carboxylate is typically a colorless to pale yellow liquid or solid, depending on its purity.[1][2] It exhibits moderate polarity, rendering it soluble in many organic solvents but with limited solubility in water.[2] The key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 23012-14-8 | [1][2] |
| Molecular Formula | C₆H₇NO₃ | [1][5][6] |
| Molecular Weight | 141.12 g/mol | [5][6][7] |
| IUPAC Name | Ethyl 1,3-oxazole-4-carboxylate | [2][5] |
| Appearance | White or colorless to almost colorless powder, lump, or clear liquid | [2][8] |
| Melting Point | 48°C | [8] |
| Boiling Point | 101°C @ 14 mmHg | [8] |
| Density | 1.177 g/mL at 25°C | [8] |
| Refractive Index | n20/D 1.467 | [8] |
| SMILES | CCOC(=O)C1=COC=N1 | [5] |
| InChI Key | UBESIXFCSFYQNK-UHFFFAOYSA-N | [5][6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of Ethyl oxazole-4-carboxylate. Below is a summary of characteristic spectral data compiled from analogous compounds and predictive models.
| Spectroscopy Type | Characteristic Data | Reference |
| ¹H NMR | ~8.3 ppm (s, 1H, H-5 proton on oxazole ring)~4.4 ppm (q, 2H, -OCH₂ - of ethyl ester)~1.4 ppm (t, 3H, -CH₃ of ethyl ester) | [9] |
| ¹³C NMR | Predicted shifts would include signals for the oxazole ring carbons (C2, C4, C5), the carbonyl carbon of the ester, and the two carbons of the ethyl group. The specific shifts are highly dependent on the solvent and reference. | [9] |
| FTIR | The presence of the ester functional group would be confirmed by a strong C=O stretching vibration (typically ~1700-1750 cm⁻¹). C-O stretching and vibrations associated with the oxazole ring would also be present. The specific spectra are available on databases like PubChem. | [5] |
| Mass Spec. | The molecular ion peak [M]+ would be expected at m/z = 141.04. | [5] |
Chemical Reactivity and Synthesis
Ethyl oxazole-4-carboxylate serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its reactivity is centered around the oxazole ring and the ethyl ester functional group. The compound undergoes various reactions, including oxidation, reduction, bromination, and palladium-catalyzed cross-coupling modifications.[1] The carboxylate group can also participate in standard ester-based reactions like hydrolysis and amidation.[2]
Experimental Protocols
Several methods exist for the synthesis of Ethyl oxazole-4-carboxylate and its derivatives. A common and effective approach is the cyclization reaction between ethyl bromopyruvate and a suitable amide.
Protocol: Synthesis via Cyclization Reaction [1]
This protocol describes a general method for synthesizing 2-substituted ethyl oxazole-4-carboxylates.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine a substituted benzamide (B126) (1.0 eq) and ethyl bromopyruvate (1.1 eq).
-
Solvent Addition : Add a 1:1 mixture of toluene (B28343) and dioxane to the flask to serve as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution : Heat the reaction mixture to reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 72 hours, depending on the specific reactants.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure ethyl oxazole-4-carboxylate derivative.
Applications in Drug Development
The oxazole scaffold is a privileged structure in medicinal chemistry. Ethyl oxazole-4-carboxylate provides a key entry point for the synthesis of a diverse library of compounds for biological screening.[1] By modifying the core structure—for example, through bromination followed by nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions—researchers can systematically alter the compound's properties to optimize its interaction with biological targets.[1] Derivatives have shown potential as antifungal, herbicidal, antiviral, and antibacterial agents.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl oxazole-4-carboxylate is classified as an irritant.[5][8]
Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, dark, and dry place in a tightly sealed container.[8]
References
- 1. Ethyl oxazole-4-carboxylate | 23012-14-8 | Benchchem [benchchem.com]
- 2. CAS 23012-14-8: Ethyl oxazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl oxazole-4-carboxylate | CAS: 23012-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Ethyl oxazole-4-carboxylate | 23012-14-8 [chemnet.com]
- 8. Ethyl oxazole-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. benchchem.com [benchchem.com]
